molecular formula C9H13NO2 B8587854 2-Cyano-hex-5-enoic acid ethyl ester

2-Cyano-hex-5-enoic acid ethyl ester

Cat. No. B8587854
M. Wt: 167.20 g/mol
InChI Key: KEVFVQILFFJHLV-UHFFFAOYSA-N
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Patent
US07868022B2

Procedure details

To a flame dried flask charged with NaH (1.4 g, 35.46 mmol, 60% dispersion in mineral oil) and DMF (90 mL) equipped with a Firestone valve and under a stream of dry nitrogen was added, dropwise ethylcyanoacetate (3.14 mL, 29.56 mmol) over 20 min. The reaction mixture was then allowed to stir for 30 min, followed by addition of 4-bromobutene (3.0 mL, 29.56 mmol). The reaction mixture was allowed to stir overnight after which the solvent was removed by reduced pressure. The resulting crude mixture was dissolved in ethyl acetate, washed 3 times with 1N HCl solution and once with a saturated solution of brine. The organic and aqueous layers were separated and the organic layer was dried with sodium sulfate, filtered and the solvent was removed under reduced pressure to yield a residue. The residue was purified by flash chromatography using a mixture of 9:1 heptanes to ethyl acetate to yield a clear colorless oil.
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
3.14 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH2:3]([O:5][C:6](=[O:10])[CH2:7][C:8]#[N:9])[CH3:4].Br[CH2:12][CH2:13][CH:14]=[CH2:15]>CN(C=O)C>[CH2:3]([O:5][C:6](=[O:10])[CH:7]([C:8]#[N:9])[CH2:15][CH2:14][CH:13]=[CH2:12])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
3.14 mL
Type
reactant
Smiles
C(C)OC(CC#N)=O
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
BrCCC=C

Conditions

Stirring
Type
CUSTOM
Details
to stir for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flame dried flask
CUSTOM
Type
CUSTOM
Details
equipped with a Firestone valve and under a stream of dry nitrogen
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
to stir overnight after which the solvent
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was removed by reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting crude mixture was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed 3 times with 1N HCl solution
CUSTOM
Type
CUSTOM
Details
The organic and aqueous layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
ADDITION
Type
ADDITION
Details
a mixture of 9:1 heptanes to ethyl acetate
CUSTOM
Type
CUSTOM
Details
to yield a clear colorless oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)OC(C(CCC=C)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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